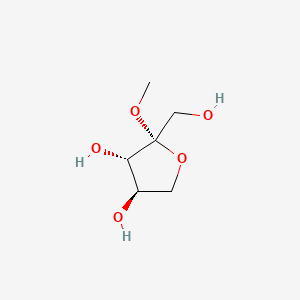
4-Hydroxybutyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybutyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H16O4S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is esterified with a 4-hydroxybutyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybutyl 4-methylbenzenesulfonate can be synthesized through the esterification of 4-hydroxybutanol with 4-methylbenzenesulfonyl chloride. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 4-oxobutyl 4-methylbenzenesulfonate.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-Oxobutyl 4-methylbenzenesulfonate.
Reduction: this compound.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-Hydroxybutyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-hydroxybutyl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the sulfonate group can act as a leaving group in nucleophilic substitution reactions. These interactions can influence the reactivity and stability of the compound in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: The parent compound, which lacks the 4-hydroxybutyl group.
4-Hydroxybutyl benzenesulfonate: A similar compound where the methyl group on the benzene ring is absent.
4-Hydroxybutyl 4-chlorobenzenesulfonate: A derivative where the methyl group is replaced by a chlorine atom.
Uniqueness
4-Hydroxybutyl 4-methylbenzenesulfonate is unique due to the presence of both the 4-hydroxybutyl and 4-methyl groups. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
6972-09-4 |
|---|---|
Molecular Formula |
C11H16O4S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
4-hydroxybutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-2-8-12/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
STLYIJKWJRYPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)
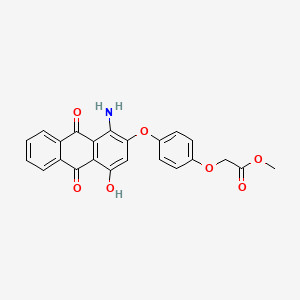
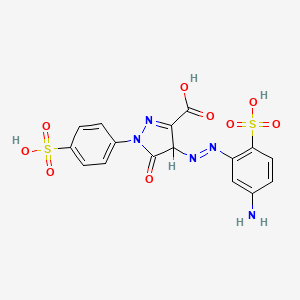

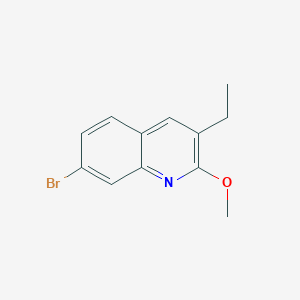
![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
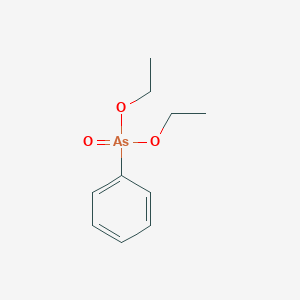
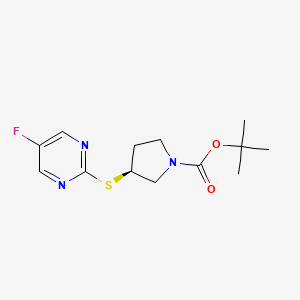

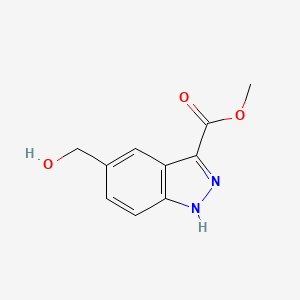
![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
